molecular formula C10H13NO2S B13161286 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13161286
M. Wt: 211.28 g/mol
InChI Key: KCRNKUORNWOXSA-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is a heterocyclic compound containing a thiophene ring substituted with a hydroxypiperidinyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a piperidine derivative under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group on the piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carboxylic acid

    Reduction: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypiperidinyl group and the thiophene ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    4-(4-Hydroxypiperidin-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

    4-(4-Hydroxypiperidin-1-YL)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.

    4-(4-Hydroxypiperidin-1-YL)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-6-10-5-8(7-14-10)11-3-1-9(13)2-4-11/h5-7,9,13H,1-4H2

InChI Key

KCRNKUORNWOXSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CSC(=C2)C=O

Origin of Product

United States

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